molecular formula C21H16BrFN2O4 B11097575 (5Z)-5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11097575
M. Wt: 459.3 g/mol
InChI Key: ODDROVCFKKSTJG-BOPFTXTBSA-N
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Description

(5Z)-5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes a brominated benzylidene group, a fluorobenzyl ether, and a pyrimidine trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, including the formation of the brominated benzylidene intermediate, the introduction of the fluorobenzyl ether group, and the construction of the pyrimidine trione core. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors or batch processing, to achieve high efficiency and scalability. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the brominated and fluorinated groups, leading to different reduced products.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzylidene derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

(5Z)-5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its unique combination of brominated and fluorinated groups, along with the pyrimidine trione core. This distinct structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H16BrFN2O4

Molecular Weight

459.3 g/mol

IUPAC Name

(5Z)-5-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H16BrFN2O4/c1-2-9-25-20(27)17(19(26)24-21(25)28)11-14-10-15(22)5-8-18(14)29-12-13-3-6-16(23)7-4-13/h2-8,10-11H,1,9,12H2,(H,24,26,28)/b17-11-

InChI Key

ODDROVCFKKSTJG-BOPFTXTBSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)F)/C(=O)NC1=O

Canonical SMILES

C=CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)F)C(=O)NC1=O

Origin of Product

United States

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